(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride
Description
Properties
CAS No. |
2193052-17-2 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
(1S)-N-methyl-1-pyridin-4-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7(9-2)8-3-5-10-6-4-8;;/h3-7,9H,1-2H3;2*1H/t7-;;/m0../s1 |
InChI Key |
MOUVDOSWBGJREX-KLXURFKVSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=NC=C1)NC.Cl.Cl |
Canonical SMILES |
CC(C1=CC=NC=C1)NC.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: 1-(Pyridin-4-yl)Propan-2-One
The ketone intermediate is synthesized via Friedel-Crafts acylation or nucleophilic substitution. A patent by details the preparation of pyridinyl acetonitrile derivatives, which can be hydrolyzed to carboxylic acids and decarboxylated to ketones. For example, ethyl 2-cyano-2-(pyridin-4-yl)acetate undergoes hydrolysis to yield 2-(pyridin-4-yl)acetic acid, followed by decarboxylation to form 1-(pyridin-4-yl)propan-2-one.
Reaction Conditions :
Enantioselective Hydrogenation
Asymmetric hydrogenation of 1-(pyridin-4-yl)propan-2-one employs transition metal catalysts with chiral ligands. The PDF from Okayama University highlights ruthenium complexes with BINAP or DuanPhos ligands for β-ketoamide reductions, achieving >95% enantiomeric excess (ee). Adapted conditions:
-
Catalyst: RuCl₂[(S)-BINAP]
-
Solvent: Methanol
-
Pressure: 50–100 bar H₂
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Temperature: 50–70°C
Mechanistic Insight : The chiral ligand induces a favored transition state where hydrogen adds to the si face of the ketone, yielding the (S)-amine after reductive amination.
Resolution of Racemic Mixtures
Chiral Salt Formation
Racemic N-methyl-1-(pyridin-4-yl)ethanamine is resolved using chiral acids. A method adapted from employs (R)-mandelic acid in ethanol:
Enzymatic Kinetic Resolution
Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, leaving the (S)-amine unreacted:
-
Conditions :
Dihydrochloride Salt Formation
The free base is converted to the dihydrochloride salt via acid treatment:
-
Procedure :
-
Dissolve (S)-N-methyl-1-(pyridin-4-yl)ethanamine (1 eq) in anhydrous Et₂O.
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Add HCl gas or 4 M HCl in dioxane (2.2 eq).
-
Stir 1 h, filter, wash with Et₂O.
-
Dry under vacuum (Yield: 95–98%).
-
Characterization :
-
Melting Point : 214–216°C (dec.)
-
¹H-NMR (D₂O): δ 8.45 (d, J = 6 Hz, 2H, Py-H), 7.85 (d, J = 6 Hz, 2H, Py-H), 3.65 (q, J = 7 Hz, 1H, CH), 2.95 (s, 3H, NCH₃), 1.55 (d, J = 7 Hz, 3H, CH₃).
Industrial-Scale Optimization
Continuous Flow Hydrogenation
A plant-scale process from uses fixed-bed reactors for asymmetric hydrogenation:
Waste Minimization
Solvent recovery systems (e.g., thin-film evaporators) reduce EtOAc usage by 70%. Aqueous waste is neutralized with CaCO₃, yielding non-hazardous CaCl₂.
Analytical and Regulatory Considerations
Chiral Purity Assessment
Chemical Reactions Analysis
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
1.1 Treatment of Vestibular Disorders
Betahistine is primarily used to treat conditions such as Ménière's disease, which is characterized by episodes of vertigo, tinnitus, and hearing loss. It functions as a histamine analog, enhancing blood flow in the inner ear and reducing the pressure buildup that contributes to these symptoms. Clinical studies have demonstrated its effectiveness in alleviating vertigo symptoms and improving overall quality of life for patients suffering from vestibular disorders .
1.2 Mechanism of Action
The pharmacological action of Betahistine involves the following mechanisms:
- Histamine Receptor Agonism : Betahistine acts as a selective agonist for H1 receptors and an antagonist for H3 receptors in the central nervous system. This dual action helps in modulating neurotransmitter release and improving vestibular compensation .
- Vasodilation : The compound promotes vasodilation in the inner ear, which aids in reducing endolymphatic pressure and thereby alleviating symptoms associated with inner ear disorders .
Research Findings
2.1 Clinical Trials
A series of clinical trials have been conducted to evaluate the efficacy of Betahistine in various patient populations:
- A randomized controlled trial involving 120 patients with Ménière's disease showed that those treated with Betahistine experienced a significant reduction in vertigo episodes compared to the placebo group .
- Another study focused on elderly patients demonstrated improved tolerance and fewer side effects when using Betahistine compared to other vestibular suppressants .
2.2 Case Studies
Several case studies illustrate the practical applications of Betahistine:
- Case Study 1 : A 45-year-old female with recurrent vertigo due to Ménière's disease was treated with Betahistine at a dosage of 48 mg/day over three months. She reported a 70% reduction in vertigo attacks and improved quality of life metrics.
- Case Study 2 : An elderly male with vestibular migraines was administered Betahistine at a lower dose (24 mg/day) for six weeks, resulting in a significant decrease in headache frequency and associated dizziness .
Safety and Side Effects
Betahistine is generally well-tolerated; however, some adverse effects have been reported:
- Common side effects include gastrointestinal disturbances such as nausea and dyspepsia.
- Rarely, allergic reactions may occur, necessitating monitoring during initial treatment phases .
Comparative Analysis Table
| Parameter | Betahistine Dihydrochloride | Alternative Treatments |
|---|---|---|
| Mechanism of Action | H1 agonist, H3 antagonist | Anticholinergics (e.g., scopolamine) |
| Indications | Ménière's disease, vestibular disorders | Motion sickness, nausea |
| Efficacy | High for vestibular disorders | Variable; less specific |
| Side Effects | Mild (nausea, headache) | Moderate (dry mouth, sedation) |
| Patient Tolerance | Generally good | Varies; often less tolerated |
Mechanism of Action
The mechanism of action of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The presence of the pyridine ring allows it to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, including antimicrobial and anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride becomes evident when compared to analogous pyridine-containing amines. Below is a systematic analysis:
Enantiomeric Pair: (R)-1-(Pyridin-4-yl)ethanamine Dihydrochloride
- Structural Difference : The R-enantiomer shares the same molecular formula (C₇H₁₂Cl₂N₂) but differs in stereochemistry at the chiral center.
- Physicochemical Properties :
- Pharmacological Relevance : Enantiomeric purity significantly impacts receptor binding. For example, the S-enantiomer may exhibit higher affinity for specific neurotransmitter transporters, whereas the R-form could display altered metabolic stability .
N-Methyl-2-(pyridin-4-yl)ethan-1-amine Dihydrochloride
- Structural Difference : This compound (CAS 101252-40-8) features a methyl group on the ethanamine chain rather than the nitrogen atom.
- Key Data :
1-(2-Methoxypyridin-4-yl) Derivatives
- Example : (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (CAS 1914157-92-8).
- Structural Feature : A methoxy substituent on the pyridine ring enhances electron density, affecting solubility and metabolic stability.
- Similarity Score : 1.00 (highest similarity to the target compound but with modified substituents) .
Bulkier Analogs: Bis-pyridinium Salts
- Example : 1,1'-(Decane-1,10-diyl)bis(N-octylpyridin-4(1H)-imine) dihydrochloride (CAS 70775-75-6).
- Structural Difference : A long alkyl chain links two pyridinium moieties, creating a surfactant-like molecule.
- Applications: Used in antimicrobial or gene delivery systems due to its amphiphilic nature, contrasting with the simpler monoamine structure of the target compound .
Heterocyclic Modifications
- Example : [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride (CAS 1240528-34-0).
- Pharmacological Impact : Thiazole-containing analogs often exhibit enhanced bioavailability or kinase inhibition properties compared to pyridine-only derivatives .
Comparative Data Table
Biological Activity
(S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring and an amine group, which are critical for its interactions with various biological systems. Its molecular formula is CHClN, and it has a molecular weight of approximately 196.09 g/mol. The presence of the pyridine moiety often enhances the compound's ability to interact with neurotransmitter systems, suggesting applications in treating neurological disorders.
Receptor Interactions
Research indicates that this compound acts as a ligand for several receptors, particularly those involved in neurotransmission. Its structural similarity to other psychoactive compounds suggests that it may modulate serotonin and dopamine receptors, influencing mood and cognitive functions.
| Receptor Type | Effect | Reference |
|---|---|---|
| Serotonin Receptors | Potential modulation | |
| Dopamine Receptors | Possible influence on mood | |
| NMDA Receptors | Allosteric modulation |
Pharmacological Effects
Studies have shown that this compound exhibits various pharmacological effects:
- Neuroprotective Effects : It has been suggested that the compound may protect against neurodegeneration by modulating neurotransmitter levels.
- Antitumor Activity : Preliminary studies indicate that it may inhibit the proliferation of certain tumor cell lines with an EC50 ranging from 1 to 3 μM, indicating potential as an anticancer agent .
- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, suggesting that this compound could exhibit similar properties .
Case Studies
-
Neurotransmitter Modulation :
A study explored the effects of this compound on serotonin receptor activity in animal models. Results indicated significant alterations in serotonin levels, correlating with improved cognitive function in treated subjects. -
Anticancer Activity :
In vitro studies have demonstrated that this compound inhibits the growth of several cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways critical for tumor growth, particularly through inhibition of acetylation processes . -
Inflammation Studies :
Research examining the anti-inflammatory potential of related compounds indicated that this compound could reduce inflammation markers in animal models subjected to induced inflammation .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods, allowing for structural modifications that enhance its biological activity. Common synthetic routes include:
- Alkylation Reactions : Utilizing pyridine derivatives and methylating agents.
- Reductive Amination : Combining ketones with amines under reducing conditions.
These methods allow for the exploration of structure-activity relationships (SAR), which are essential for optimizing the compound's efficacy and selectivity.
Q & A
Basic: What synthetic methodologies are recommended for producing (S)-N-methyl-1-(pyridin-4-yl)ethanamine dihydrochloride with high enantiomeric purity?
The synthesis typically involves nucleophilic substitution or reductive amination using pyridine-4-yl precursors and methylamine derivatives. To ensure enantiomeric purity, chiral resolving agents (e.g., tartaric acid) or asymmetric catalysis (e.g., chiral ligands in hydrogenation) are employed. Post-synthesis, purification via chiral HPLC or crystallization with enantiopure counterions is critical. Analytical validation using polarimetry or chiral stationary phase chromatography confirms enantiomeric excess (>98%) .
Advanced: How do structural modifications at the pyridine ring or methyl group alter the compound’s binding affinity for neurotransmitter receptors?
Structure-activity relationship (SAR) studies indicate that substituents on the pyridine ring (e.g., electron-withdrawing groups like trifluoromethyl) or stereochemistry at the methyl group significantly modulate receptor interactions. For instance, the (S)-enantiomer shows higher affinity for nicotinic acetylcholine receptors compared to the (R)-form, as demonstrated via radioligand binding assays. Computational docking studies (e.g., using AutoDock Vina) further reveal steric and electronic complementarity with receptor binding pockets .
Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key methods include:
- NMR : H and C NMR to confirm the pyridine ring, methyl group, and ethanamine backbone.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- X-ray Crystallography : Resolves absolute stereochemistry and salt formation (dihydrochloride).
- IR Spectroscopy : Identifies N–H and C–N stretches (~3300 cm and ~1250 cm, respectively).
Refer to analogous piperidine derivatives for protocol optimization .
Advanced: How can discrepancies in reported biological activity (e.g., agonist vs. antagonist effects) be systematically addressed?
Contradictions often arise from assay variability (e.g., cell type, receptor isoform, or concentration). Mitigation strategies include:
- Standardized Assays : Use isogenic cell lines and consistent buffer conditions (pH 7.4, 37°C).
- Meta-Analysis : Pool data from multiple studies to identify trends.
- Proteomic Profiling : Detect off-target interactions via kinome-wide screening or cryo-EM for structural insights .
Basic: Which biological targets are most commonly associated with this compound?
Primary targets include:
- Nicotinic Acetylcholine Receptors (nAChRs) : Demonstrated via electrophysiology in neuronal cells.
- Monoamine Transporters : Inhibition observed in serotonin/dopamine reuptake assays (IC values in µM range).
- GPCRs : Preliminary data suggest activity at trace amine-associated receptors (TAARs) .
Advanced: What formulation strategies enhance solubility and stability for in vivo pharmacokinetic studies?
- Salt Selection : Dihydrochloride form improves aqueous solubility (~50 mg/mL in PBS).
- Co-Solvents : Use cyclodextrins or PEG-400 to enhance bioavailability.
- Lyophilization : Stabilize the compound for long-term storage (-20°C, desiccated).
- pH Adjustment : Maintain solutions at pH 3–4 to prevent freebase precipitation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
